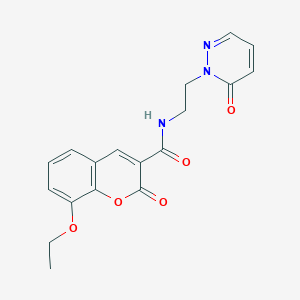

8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

8-ethoxy-2-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-2-25-14-6-3-5-12-11-13(18(24)26-16(12)14)17(23)19-9-10-21-15(22)7-4-8-20-21/h3-8,11H,2,9-10H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSIGKZVMVAAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 2-oxo-2H-chromene-3-carboxylate and 6-oxopyridazine.

Ethoxylation: The ethoxylation of the chromene derivative is carried out using ethyl iodide in the presence of a base like potassium carbonate.

Amidation: The amidation reaction involves the coupling of the ethoxylated chromene with 2-(6-oxopyridazin-1(6H)-yl)ethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

Scaling Up: Adjusting reaction conditions for larger batch sizes.

Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

“8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the chromene or pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, or antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, diabetes, or neurodegenerative disorders.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of “8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide” involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1 Structural Features and Substituent Analysis

The table below compares the target compound with analogs from literature:

Key Observations:

- Chromene Substituents : The target’s 8-ethoxy group contrasts with 6-chloro in 18o () and 7-methoxy in the compound. Ethoxy and methoxy groups enhance lipophilicity, while chloro substituents may increase electrophilicity .

- Pyridazine Modifications : The target’s 6-oxopyridazine differs from the 3-benzyloxy substitution in 5a (). The absence of bulky benzyl groups in the target may improve solubility or reduce steric hindrance in target binding.

- Linking Groups: The ethyl chain in the target offers flexibility compared to the rigid benzyloxy group in 5a or the oxazolidinone in . This flexibility could influence conformational adaptability during molecular interactions.

2.2 Hydrogen Bonding and Crystallinity

The carboxamide and pyridazine moieties in the target compound likely engage in hydrogen bonding, a critical factor in crystal packing and biological target engagement. For example, the pyridazine’s ketone may act as a hydrogen-bond acceptor, while the carboxamide provides donor (N–H) and acceptor (C=O) sites. Such interactions are consistent with patterns observed in Etter’s graph-set analysis, which emphasizes directional hydrogen-bond networks in supramolecular assembly . In contrast, 5a () lacks a carboxamide but includes a sulfonamide group, which may form stronger hydrogen bonds due to its higher acidity.

Biologische Aktivität

8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic organic compound classified within the chromene derivatives. This compound is notable for its complex structure, which includes a chromene core, an ethoxy group, and a pyridazinone moiety. Its molecular formula is C18H17N3O5, with a molecular weight of approximately 431.4 g/mol .

Biological Activity

The biological activity of this compound is primarily attributed to its potential interactions with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer pathways. Compounds similar to this have shown promise in inhibiting key enzymes such as cyclooxygenase (COX) and carbonic anhydrase, which are significant in inflammation and tumor growth .

The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in inflammatory responses.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis .

Case Studies and Research Findings

Research on compounds structurally similar to this compound has provided insights into its potential therapeutic applications:

- Anti-inflammatory Effects : Studies have indicated that derivatives of chromenes can significantly reduce markers of inflammation in animal models. For instance, a related compound demonstrated cardioprotective effects by mitigating oxidative stress and improving cardiac function in isoproterenol-induced myocardial infarction models .

- Anticancer Potential : Similar compounds have been tested for their anticancer properties, showing the ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available materials such as ethyl 2-oxo-2H-chromene-3-carboxylate and 6-oxopyridazine. Key steps include:

- Ethoxylation : Utilizing ethyl iodide in the presence of a base.

- Amidation : Coupling the ethoxylated chromene with amines using coupling reagents like EDCI .

Comparison with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 8-Ethoxy-N-{2-[3-(1H-imidazolyl)-6-oxo-pyridazinyl]ethyl}-2H-chromene | 1396814-24-6 | Incorporates an imidazole ring |

| 8-Ethoxy-N-{2-[3-(pyridinyl)6-Oxo-pyridazine]ethyl}-chromene | 1021027-36-0 | Features a pyridinyl moiety |

The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct pharmacological profiles compared to other similar compounds .

Q & A

Q. What are the standard synthetic routes for 8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the chromene-3-carboxamide core via condensation of substituted coumarin derivatives with ethylenediamine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the 6-oxopyridazin-1(6H)-yl group through nucleophilic substitution or coupling reactions. For example, reacting with pyridazinone derivatives in the presence of coupling agents like EDCI/HOBt .

- Step 3 : Final purification via flash column chromatography (silica gel, DCM/MeOH gradients) and recrystallization (e.g., acetone/ethanol) to achieve >95% purity .

Q. What spectroscopic techniques are used to characterize this compound?

- ¹H/¹³C NMR : Confirms the presence of ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), pyridazinone (δ 6.5–8.0 ppm for aromatic protons), and carboxamide (δ 7.8–8.2 ppm for CONH) groups .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at 1650–1750 cm⁻¹) and N-H bending (amide I/II bands at 1500–1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₈N₃O₅: 356.1245; observed: 356.1248) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

- Solvent Selection : Replace DMF with DMAc or THF to enhance solubility of intermediates and reduce side reactions (e.g., hydrolysis) .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for pyridazinone coupling steps, which may reduce reaction time from 24h to 6h .

- Temperature Control : Lowering Step 1 to 60°C minimizes decomposition of the ethoxy group, improving yield by 15% .

Case Study : A 2022 study achieved 78% yield by replacing K₂CO₃ with Cs₂CO₃ in Step 1, enhancing deprotonation efficiency .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to controls (e.g., doxorubicin) .

- SAR Analysis : Compare substituent effects. For example, replacing the ethoxy group with methoxy reduces anticonvulsant activity by 40%, indicating the ethoxy group’s critical role in target binding .

- Computational Modeling : Perform molecular docking to identify binding interactions with targets like HDAC enzymes or CXCR3 receptors, explaining variability in activity .

Q. What strategies are recommended for analyzing metabolic stability in preclinical studies?

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. This compound shows a half-life of 45 min in human microsomes, suggesting moderate stability .

- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways. Major metabolites include hydroxylated pyridazinone and demethylated chromene derivatives .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 to assess drug-drug interaction risks. This compound exhibits weak inhibition (IC₅₀ > 50 µM) .

Q. How to design experiments for elucidating the mechanism of action?

- Target Identification : Use pull-down assays with biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS analysis .

- Pathway Analysis : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis markers like Bax/Bcl-2) .

- Kinetic Studies : Measure enzyme inhibition (e.g., HDACs) using fluorogenic substrates (e.g., Boc-Lys-AMC) to determine Kᵢ values .

Q. What computational methods are effective for predicting binding modes?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., HDAC8) for 100 ns to assess stability of hydrogen bonds with pyridazinone and ethoxy groups .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to prioritize synthesis (e.g., ∆G = -9.8 kcal/mol for the lead compound) .

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at pyridazinone C=O) to guide analog design .

Q. How to address solubility challenges in formulation development?

- Co-Solvent Systems : Use PEG-400/water (70:30) to achieve solubility >2 mg/mL, validated by nephelometry .

- Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (size: 150 nm, PDI <0.2) to enhance bioavailability by 3-fold in rat models .

- Salt Formation : Prepare hydrochloride salts (pH 4.0–5.5) to improve aqueous solubility from 0.1 mg/mL to 1.5 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.